Fmoc-D-Met-OH

Descripción

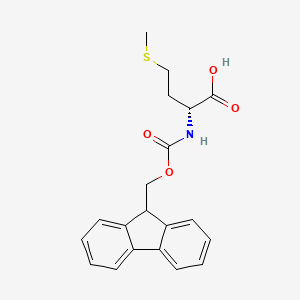

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Fmoc D Met Oh Within D Amino Acid Derivatives in Peptide Synthesis

Fmoc-D-Met-OH is a specialized chemical reagent used in the stepwise construction of peptides. sigmaaldrich.com It belongs to the class of N-α-Fmoc protected D-amino acids, which are fundamental components in modern solid-phase peptide synthesis (SPPS). sigmaaldrich.comabbexa.com The molecule consists of three key parts: the D-methionine core, which provides the unique side chain and D-stereochemistry; the fluorenylmethoxycarbonyl (Fmoc) group, a temporary protecting group for the amine; and a carboxylic acid group, which participates in peptide bond formation.

The Fmoc group is crucial for the synthesis process. It shields the amino group of the D-methionine to prevent unwanted reactions during the coupling of the next amino acid in the peptide chain. vulcanchem.compublish.csiro.au This protecting group is notably base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. biotage.com This chemical property is central to the widely used Fmoc/tBu orthogonal synthesis strategy. nih.gov

This compound serves as a standard building block for introducing D-methionine residues into a peptide sequence via Fmoc SPPS. sigmaaldrich.com Its use allows researchers to precisely control the incorporation of this non-natural amino acid at specific positions within the peptide backbone, thereby systematically modifying the peptide's properties.

Significance of D Stereoisomers in Peptide Science and Therapeutics

While proteins in most living organisms are constructed almost exclusively from L-amino acids, the strategic incorporation of their mirror images, D-amino acids, into synthetic peptides offers significant advantages for therapeutic applications. jpt.comlifetein.com

One of the most critical benefits is the enhanced stability of the resulting peptides. lifetein.commdpi.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that naturally break down peptides in the body. lifetein.combiopharmaspec.com These enzymes are stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids. lifetein.comfrontiersin.org This increased resistance to enzymatic degradation can lead to a longer half-life in the bloodstream and improved bioavailability, crucial properties for effective drug candidates. jpt.comlifetein.combiopharmaspec.com

The introduction of D-amino acids can also induce specific secondary structures, such as β-turns or helices, and can increase the structural rigidity of the peptide. lifetein.com This conformational constraint can lead to higher binding affinity and selectivity for the intended biological target. lifetein.commdpi.com In some cases, the presence of a D-amino acid is essential for receptor recognition and biological activity. mdpi.comfrontiersin.org For example, the opioid peptide dermorphin (B549996) requires a D-alanine residue to bind to its receptor and exert its analgesic effect. mdpi.com

Furthermore, the use of D-amino acids is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. vulcanchem.combiopharmaspec.com By replacing L-amino acids with D-isomers, scientists can fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs, leading to the development of novel therapeutics for a wide range of diseases. jpt.combiopharmaspec.com The synthetic opioid analgesic Difelikefalin, which contains four D-amino acids, is a notable example of a successful therapeutic agent utilizing this strategy. biopharmaspec.com

Historical Development and Impact of Fmoc Chemistry in Solid Phase Peptide Synthesis

Synthetic Strategies for Nα-Fmoc Protection of D-Methionine

The synthesis of Fmoc-D-Met-OH is a foundational step for its use in peptide synthesis. The primary method for attaching the Fmoc protecting group to the α-amino group of D-methionine involves the reaction of D-methionine with a fluorenylmethoxycarbonylating agent. A common and effective method is the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, in an aqueous dioxane solution. wikipedia.org Another widely used reagent is fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The selection of the appropriate solvent and base is crucial to ensure high yields and purity of the final this compound product. The resulting this compound is a white to off-white crystalline powder. fengchengroup.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

This compound is a standard building block for the introduction of D-methionine residues into peptides via Fmoc-based SPPS. This methodology relies on the acid-stable but base-labile nature of the Fmoc group, allowing for its selective removal without cleaving the peptide from the solid support or removing acid-labile side-chain protecting groups. iris-biotech.de

Optimization of Fmoc/tBu Strategy for D-Peptide Elongation

The Fmoc/tert-butyl (tBu) strategy is the most prevalent approach for SPPS. iris-biotech.despringernature.com In this strategy, the Nα-amino group is temporarily protected by the Fmoc group, while permanent side-chain protecting groups are typically tert-butyl-based ethers, esters, and urethanes. iris-biotech.de A significant challenge during the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and S-alkylation (tert-butylation). iris-biotech.deacs.orgresearchgate.net Oxidation can lead to the formation of methionine sulfoxide (B87167) (Met(O)) and methionine sulfone (Met(O2)), which can be detected by a mass shift of +16 Da and +32 Da, respectively. iris-biotech.de S-tert-butylation is another common side reaction that occurs during the final trifluoroacetic acid (TFA)-based cleavage step. acs.orgresearchgate.net

To mitigate these side reactions, various optimization strategies have been developed. The use of scavenger cocktails during TFA cleavage is critical. acs.org For instance, adding reagents like triisopropylsilane (B1312306) (TIS) and water can help to scavenge the reactive carbocations generated during deprotection. acs.orgresearchgate.net Furthermore, specific cleavage solutions have been designed to prevent methionine oxidation, such as those containing ammonium (B1175870) iodide (NH4I) and dimethyl sulfide (B99878) (Me2S). acs.org

Advanced Coupling Reagents and Conditions for this compound Integration

The efficiency of peptide bond formation is highly dependent on the coupling reagents used. For the incorporation of this compound, a variety of coupling reagents have been successfully employed. Commonly used reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as OxymaPure. acs.org Uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, often used with a base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich-jp.comrsc.org

The choice of coupling reagent can be critical, especially in "difficult" sequences prone to aggregation. For instance, phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be an alternative to avoid guanidinylation of free amino groups, a potential side reaction with uronium/aminium reagents. rsc.orgiris-biotech.de The reaction conditions, including solvent, temperature, and reaction time, are also optimized to ensure complete and efficient coupling of this compound.

Resin Selection and Functionalization for this compound Containing Peptides

The choice of solid support (resin) is a crucial parameter in SPPS. Polystyrene-based resins, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are commonly used. acs.orgbiosynth.com 2-CTC resin is particularly advantageous for synthesizing protected peptide fragments and for peptides with C-terminal residues prone to racemization. biosynth.com It allows for the cleavage of the peptide from the resin under very mild acidic conditions, keeping the side-chain protecting groups intact. biosynth.com

For the synthesis of peptide amides, resins like Rink Amide are the standard choice. biosynth.com The functionalization of the resin with the first amino acid is a critical step. For 2-CTC resin, the first Fmoc-amino acid is typically attached in the presence of DIPEA in a solvent like dichloromethane (B109758) (DCM). acs.org The loading of the resin, which is the amount of the first amino acid attached per gram of resin, needs to be carefully determined to optimize the synthesis.

Automation and High-Throughput Synthesis of D-Peptides Incorporating this compound

The advancements in SPPS have led to the development of automated peptide synthesizers, which have significantly increased the efficiency and throughput of peptide synthesis. nih.govjove.comsci-hub.se These instruments can perform the repetitive cycles of deprotection, washing, and coupling automatically, allowing for the synthesis of long and complex peptides, including those containing this compound. rsc.org Automated synthesis helps in standardizing the process, reducing human error, and enabling the rapid production of peptide libraries for screening purposes. The synthesis of D-[methyl-11C]methionine has also been automated for applications in positron emission tomography (PET). jove.comnih.gov

Purification and Analytical Characterization Techniques for this compound and Derived Peptides

After the synthesis is complete, the crude peptide is cleaved from the resin and deprotected. The resulting peptide mixture typically requires purification to isolate the target peptide from truncated sequences, deletion sequences, and other impurities.

Purification: The most common method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.org.mxresearchgate.net This technique separates peptides based on their hydrophobicity. A typical RP-HPLC system uses a C18 column and a gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA. scielo.org.mx The collected fractions are then analyzed to identify those containing the pure peptide.

Analytical Characterization: Several analytical techniques are used to characterize this compound and the resulting peptides.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the synthesized peptide. scielo.org.mxcblpatras.grvwr.com By comparing the retention time of the synthesized peptide with a standard, its identity can be confirmed.

Mass Spectrometry (MS): Mass spectrometry is an essential tool for confirming the molecular weight of the peptide. iris-biotech.de Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used to verify the correct mass of the synthesized peptide and to identify any modifications or impurities. iris-biotech.descielo.org.mx

Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic functional groups present in this compound, confirming the presence of the Fmoc group and the carboxylic acid.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and for preliminary purity assessment of this compound. cblpatras.gr

Optical Rotation: The specific rotation of this compound is measured to confirm its enantiomeric purity, ensuring that it is the D-isomer. abbexa.com

Strategies for Purification of Fmoc-D-Amino Acids

The purification of Fmoc-D-amino acids, including this compound, is crucial for ensuring the quality and success of peptide synthesis. The presence of impurities can lead to the formation of undesired side products, complicating the purification of the final peptide.

A common issue in the synthesis of Fmoc-amino acids is the presence of residual starting materials and by-products from the protection reaction. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and is determined empirically to provide high recovery of the pure product.

For this compound, ensuring enantiomeric purity is paramount. The presence of the L-isomer, Fmoc-L-Met-OH, can lead to the synthesis of diastereomeric peptides, which are often difficult to separate. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common method to assess and confirm the enantiomeric purity of the Fmoc-D-amino acid starting material. researchgate.netdigitellinc.com

Table 1: General Purification Strategies for Fmoc-Amino Acids

| Purification Method | Description | Key Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Solvent selection is critical for yield and purity. |

| Column Chromatography | Separating the compound based on its differential adsorption to a stationary phase. | Choice of stationary and mobile phases is crucial for effective separation. |

| Chiral HPLC | A specialized HPLC technique that uses a chiral stationary phase to separate enantiomers. | Essential for determining the enantiomeric purity of D-amino acids. researchgate.netdigitellinc.com |

Advanced Post-Synthesis Peptide Purification Methodologies

After the completion of solid-phase peptide synthesis, the crude peptide is cleaved from the resin and deprotected. This crude product is a mixture containing the target peptide, truncated sequences, deletion sequences, and by-products from side reactions. jpt.com Therefore, a robust purification strategy is essential to isolate the desired peptide.

High-performance liquid chromatography (HPLC) is the primary technique for purifying synthetic peptides. sterlingpharmasolutions.combachem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where peptides are separated based on their hydrophobicity. bachem.com

Key aspects of advanced peptide purification include:

Multidimensional HPLC: For complex peptide mixtures, a single RP-HPLC separation may not be sufficient. Two-dimensional (2D)-HPLC, which often combines different separation modes like ion-exchange chromatography followed by RP-HPLC, can provide enhanced resolution.

Preparative HPLC: This involves scaling up analytical HPLC methods to purify larger quantities of peptides. mdpi.com Optimization of parameters such as column loading, gradient profile, and flow rate is crucial for efficient and economical purification.

Alternative Purification Techniques: For certain peptides, other methods like ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and counter-current distribution (CCD) can be employed, either alone or in combination with RP-HPLC. bachem.commdpi.comcreative-peptides.com

Spectroscopic and Chromatographic Methods for Synthetic Validation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is employed to validate the synthesis and assess the purity of the final peptide containing this compound.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the standard method for determining the purity of a synthetic peptide. jpt.comcreative-proteomics.com The percentage purity is calculated based on the peak area of the target peptide relative to the total area of all peaks in the chromatogram. creative-proteomics.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. jpt.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS provides a powerful tool for peptide analysis. nih.gov It allows for the separation of different components in the crude peptide mixture and their simultaneous identification by their mass-to-charge ratio. jpt.comresearchgate.net This is particularly useful for identifying impurities and side products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis, NMR spectroscopy can provide detailed structural information about the peptide, including the confirmation of stereochemistry and the identification of by-products. researchgate.net

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthesized peptide. usp.org It involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. This can verify that the correct amino acids have been incorporated in the expected ratios. usp.org

Table 2: Analytical Techniques for Peptide Validation and Purity Assessment

| Technique | Purpose | Information Obtained |

| Analytical RP-HPLC | Purity determination | Percentage purity, retention time |

| Mass Spectrometry (MS) | Identity confirmation | Molecular weight |

| LC-MS | Purity and identity confirmation | Separation of components and their molecular weights |

| NMR Spectroscopy | Structural elucidation | Detailed 3D structure, stereochemistry |

| Amino Acid Analysis (AAA) | Compositional analysis | Relative ratios of constituent amino acids usp.org |

Side-Chain Chemistry and Stability Considerations for Methionine in Fmoc-SPPS

The thioether side chain of methionine is susceptible to oxidation, which is a major concern during Fmoc-SPPS. biotage.comoup.com This can lead to the formation of methionine sulfoxide and methionine sulfone, introducing heterogeneity into the final peptide product. iris-biotech.de

Management of Methionine Oxidation During Synthesis and Cleavage

Methionine oxidation can occur at various stages of peptide synthesis, but it is most prevalent during the final cleavage and deprotection step, which is typically carried out in a strong acidic environment (e.g., trifluoroacetic acid, TFA). biotage.comacs.org

Strategies to minimize methionine oxidation include:

Use of Scavengers: The addition of scavengers to the cleavage cocktail is the most common approach to prevent oxidation. Scavengers are reducing agents that preferentially react with oxidizing species. Common scavengers for this purpose include dimethyl sulfide (DMS) and ammonium iodide (NH4I). biotage.comacs.org

Cleavage Cocktails: Specialized cleavage cocktails have been developed to minimize methionine oxidation. For instance, "Reagent H," a cocktail containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide, has been shown to be effective in preventing the formation of methionine sulfoxide. nih.gov

Optimized Cleavage Conditions: Minimizing the cleavage time and performing the reaction at a lower temperature can also help to reduce the extent of oxidation. acs.orgthermofisher.com

Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine. This can be achieved by treating the peptide with reducing agents such as dithiothreitol (B142953) (DTT) or N-(2-mercaptoethyl)acetamide. thermofisher.com

Table 3: Common Cleavage Cocktails and their Components for Methionine-Containing Peptides

| Reagent | Composition | Key Features |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, but can lead to significant Met oxidation. nih.gov |

| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Another common cocktail, but still prone to causing Met oxidation. thermofisher.com |

| Reagent B | TFA/water/TIS (95:2.5:2.5) | "Odorless" alternative, but does not prevent Met oxidation. peptide.com |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to minimize methionine oxidation. nih.gov |

Application of Oxidized Methionine Derivatives (e.g., sulfone, sulfoxide) as Building Blocks

In some cases, the oxidized forms of methionine, methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)), are intentionally incorporated into peptides. iris-biotech.depeptide.com This can be for various reasons, such as studying the biological effects of methionine oxidation or creating peptide analogs with altered properties. iris-biotech.de

Fmoc-D-Met(O)-OH and Fmoc-D-Met(O2)-OH are commercially available building blocks that can be used in SPPS to introduce these oxidized residues at specific positions in the peptide sequence. iris-biotech.de

The incorporation of these derivatives follows standard Fmoc-SPPS protocols. However, it is important to note that methionine sulfoxide introduces an additional chiral center at the sulfur atom, leading to the formation of diastereomers. iris-biotech.de The use of a pre-formed Fmoc-Met(O)-OH building block results in a mixture of these diastereomers in the final peptide.

The sulfone derivative, on the other hand, does not have a chiral sulfur. The use of oxidized methionine building blocks can sometimes simplify purification, as it avoids the heterogeneity that can arise from uncontrolled oxidation during synthesis. peptide.com

Synthesis of D-Peptides and Peptidomimetics Incorporating this compound

This compound is a standard building block for the introduction of D-methionine residues in Fmoc solid-phase peptide synthesis (SPPS). This technique allows for the controlled, stepwise assembly of amino acids into a peptide chain. The Fmoc group protects the amino terminus of the D-methionine, preventing unwanted reactions during the coupling of subsequent amino acids. fengchengroup.comchemimpex.com

Design and Synthesis of Biologically Active D-Peptides

The incorporation of D-amino acids, such as D-methionine derived from this compound, into peptide sequences is a key strategy for creating biologically active peptides with enhanced stability. Peptides composed of D-amino acids, known as D-peptides, are resistant to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acid-containing peptides. This resistance translates to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. nih.gov

Researchers utilize this compound in the synthesis of D-peptides to explore their potential as therapeutic agents. For instance, the synthesis of D-peptides allows for the investigation of receptor-independent mechanisms of action, as these peptides can interact directly with cellular membranes. uq.edu.au

| Feature of D-Peptides | Advantage | Relevance of this compound |

| Proteolytic Resistance | Increased in vivo half-life | Key building block for incorporating D-methionine. fengchengroup.com |

| Unique Biological Activity | Potential for novel therapeutic targets | Enables synthesis of D-peptides for screening and discovery. chemimpex.comchemimpex.com |

| Reduced Immunogenicity | Lower risk of immune response | Facilitates the creation of less immunogenic peptide-based drugs. nih.gov |

Development of Peptidomimetic Structures with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability, bioavailability, and receptor affinity. This compound and other Fmoc-D-amino acid derivatives are instrumental in the synthesis of these modified structures. chemimpex.compeptanova.de The introduction of D-methionine can induce specific conformational constraints in the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. chemimpex.com

The use of Fmoc-D-amino acids, including this compound, allows for the creation of peptidomimetics with tailored properties for various therapeutic applications, such as neurokinin-1 antagonists for pain management. medchemexpress.comdiva-portal.org

Role in Mirror-Image Peptide/Protein Discovery and Biological Studies

A fascinating application of this compound lies in the field of mirror-image biology. This approach involves synthesizing a D-protein (the mirror image of a natural L-protein) and using it as a target to screen for D-peptide binders, often through techniques like mirror-image phage display. nih.govresearchgate.net These discovered D-peptides are then synthesized and can bind to the natural L-protein target with high affinity and specificity. researchgate.net

Because they are composed of D-amino acids, these mirror-image peptides are resistant to proteolysis and have low immunogenicity, making them promising therapeutic candidates. nih.gov The synthesis of the D-protein target itself relies on the availability of high-purity Fmoc-D-amino acids, including this compound. nih.govmit.edu This methodology has been successfully used to discover potent D-peptide inhibitors for various protein-protein interactions. nih.gov

Contributions to Protein Engineering and Modification via D-Methionine Incorporation

The site-specific incorporation of D-amino acids into proteins, a process facilitated by building blocks like this compound, is a powerful tool in protein engineering. chemimpex.com Introducing a D-amino acid can profoundly alter a protein's structure, stability, and function. For example, the substitution of an L-amino acid with its D-enantiomer can introduce a local conformational change, which can be used to probe protein folding pathways or to create proteins with novel catalytic activities. chemimpex.com

While the direct incorporation into proteins expressed in cellular systems is complex, chemical protein synthesis and ligation techniques allow for the precise placement of D-methionine within a protein sequence, opening up avenues for creating engineered proteins with enhanced or novel properties. nih.gov

Therapeutic Development and Medicinal Chemistry Applications

The unique properties of peptides containing D-methionine, synthesized using this compound, make them attractive candidates in drug discovery and development pipelines. chemimpex.comchemimpex.com

Role in Lead Compound Identification and Drug Development Pipelines

This compound is a crucial reagent in the synthesis of peptide libraries for high-throughput screening to identify lead compounds. fengchengroup.comchemimpex.com The inclusion of D-methionine can lead to the discovery of peptides with improved pharmacokinetic profiles and biological activities. fengchengroup.commedchemexpress.com These peptides can serve as the starting point for further optimization in medicinal chemistry programs, ultimately leading to the development of new therapeutic agents for a wide range of diseases. chemimpex.comchemimpex.comnih.gov

The ability to synthesize D-peptides and peptidomimetics using this compound provides a powerful strategy to overcome the limitations of natural peptides as drugs, such as poor stability and bioavailability. chemimpex.compeptanova.de

Strategies for Targeted Delivery Systems and Bioconjugation

The incorporation of this compound and other D-amino acids is a key strategy in designing sophisticated drug delivery systems and bioconjugates. The primary goal is to enhance the therapeutic efficacy of peptides by improving their stability and directing them to specific sites of action within the body.

One major challenge with peptide-based drugs is their rapid degradation by enzymes in the body. The introduction of D-amino acids, such as D-methionine derived from this compound, renders the resulting peptide less susceptible to cleavage by proteases. pnas.orgmdpi.combiorxiv.org This increased metabolic stability leads to a longer circulation half-life, allowing more of the therapeutic peptide to reach its target. pnas.orgmdpi.com

Bioconjugation strategies often employ building blocks like Fmoc-D-amino acids to link peptides to other molecules, such as fluorescent tags, chelating agents for imaging, or larger carrier molecules. chemimpex.comchemimpex.combeilstein-journals.org For instance, Fmoc-protected amino acids can be used in solid-phase peptide synthesis (SPPS) to construct peptide chains that are then attached to targeting ligands. beilstein-journals.orguni-muenchen.de These ligands can be designed to bind to receptors that are overexpressed on the surface of cancer cells, thereby concentrating the therapeutic agent at the tumor site and minimizing off-target effects. beilstein-journals.orguni-muenchen.de

The versatility of Fmoc chemistry allows for the precise, site-specific modification of peptides. For example, a lysine (B10760008) derivative with orthogonal protecting groups can be incorporated into a peptide sequence, enabling the attachment of a fluorescent probe to the lysine side chain while the main peptide chain is elongated. beilstein-journals.org This approach facilitates the creation of multimodal agents for both therapy and diagnosis (theranostics).

| Strategy | Component | Purpose | Finding |

| Targeted Delivery | D-Amino Acid (e.g., D-Met) | Enhance stability against enzymatic degradation. pnas.orgmdpi.combiorxiv.org | Increased peptide half-life in serum. pnas.orgmdpi.com |

| Targeting Ligand | Direct peptide to specific cells or tissues. uni-muenchen.de | Improved accumulation at the target site. uni-muenchen.de | |

| Bioconjugation | Fmoc-Protected Amino Acid | Enable controlled, solid-phase synthesis of the peptide. beilstein-journals.orguni-muenchen.de | High-purity synthesis of complex bioconjugates. chemimpex.com |

| Orthogonal Protecting Groups | Allow for site-specific attachment of other molecules. beilstein-journals.org | Creation of theranostic agents with dual functionality. |

Specific Applications in Neuroscience Research: Synthesis of Neuropeptide Analogs

This compound and its analogs are valuable tools in neuroscience for the synthesis of neuropeptide analogs with improved properties for studying brain function and developing treatments for neurological disorders. chemimpex.com Neuropeptides are signaling molecules in the nervous system that are implicated in a wide range of processes, including pain, mood, and appetite. acs.orgnih.gov

A significant hurdle in developing drugs that act on the central nervous system is the blood-brain barrier (BBB), which restricts the passage of many molecules from the bloodstream into the brain. The native forms of many neuropeptides are unable to cross the BBB effectively. nih.gov One strategy to overcome this is to create more lipophilic (fat-soluble) prodrugs of the neuropeptides. nih.gov By attaching a lipophilic group like Fmoc to a neuropeptide, its ability to penetrate the BBB can be enhanced. nih.gov Once in the brain, the Fmoc group can be cleaved, releasing the active neuropeptide. nih.gov

The incorporation of D-amino acids, including D-methionine, into neuropeptide sequences can also confer resistance to enzymatic degradation within the brain, prolonging their action. nih.govacs.org This is particularly important for neuropeptides that are rapidly broken down by peptidases.

Researchers have synthesized analogs of various neuropeptides, such as enkephalins and neurotensin, using Fmoc-D-amino acids. nih.govacs.org These analogs have been instrumental in studying the roles of these neuropeptides in pain perception and other neurological functions. nih.govnih.gov For example, the synthesis of opioid-neurotensin hybrid peptides has been explored for the development of potent analgesics. acs.org Furthermore, modifying neuropeptide S with D-amino acids has led to the discovery of receptor antagonists that can block the peptide's effects, providing valuable tools for pharmacological research. nih.gov

| Neuropeptide | Modification Strategy | Research Application | Finding |

| Enkephalin | Fmoc derivatization (lipophilization). nih.gov | Enhance blood-brain barrier penetration for pain research. nih.gov | Fmoc-Met-Enkephalin induced an analgesic response after peripheral administration. nih.gov |

| Neurotensin | D-amino acid substitution. acs.org | Improve stability for studying its role in neurological pathways. acs.org | Analogs with enhanced stability were developed for potential therapeutic use. acs.org |

| Neuropeptide S | D-amino acid substitution at position 5. nih.gov | Develop receptor antagonists to probe its function. nih.gov | [D-Val5]NPS acted as a pure antagonist, blocking the effects of the native peptide. nih.gov |

| Kyotorphin | Chemical delivery system with D-amino acids. researchgate.net | Facilitate brain targeting for analgesic studies. researchgate.net | The designed delivery system successfully produced an analgesic effect. researchgate.net |

Fundamental Studies of Protein Structure and Function through D-Amino Acid Substitution

The substitution of naturally occurring L-amino acids with their D-isomers is a powerful technique for investigating the fundamental principles of protein and peptide structure and function. This compound provides a means to introduce D-methionine into a peptide sequence to probe its specific effects.

These structure-activity relationship studies are crucial for understanding how a peptide's three-dimensional shape relates to its function. By systematically replacing each amino acid with its D-enantiomer, researchers can map the residues that are critical for maintaining the active conformation.

Furthermore, D-amino acid substitution is used to determine whether a peptide's biological activity depends on interaction with a chiral target, such as a receptor or enzyme. If an all-D-amino acid version of a peptide (the enantiomer) retains activity, it suggests that the peptide acts on a non-chiral target, such as the lipid membrane of a cell. researchgate.netnih.gov This has been a key finding in the study of many antimicrobial peptides. researchgate.netnih.gov

The increased resistance to proteolysis conferred by D-amino acids also allows for the decoupling of stability and activity. pnas.orgmdpi.com Researchers can create highly stable peptide analogs and then assess whether their biological function is retained, providing clearer insights into the structural requirements for activity, independent of degradation. pnas.org

| Structural Element | Effect of D-Amino Acid Substitution | Research Insight |

| α-Helix | Can be disrupted if substituted in the middle of the sequence. researchgate.netnih.gov | Reveals the importance of the helical structure for biological activity. researchgate.net |

| Can be stabilized if a Glycine at the C-terminus is replaced by a D-amino acid. nih.gov | Provides a strategy for increasing the stability of helical peptides. nih.gov | |

| β-Sheet | Can disrupt β-sheet formation. researchgate.net | Can be used to prevent peptide aggregation. researchgate.net |

| Overall Conformation | Alters the peptide's three-dimensional shape. researchgate.netresearchgate.net | Allows for mapping of the pharmacophore (the essential features for activity). |

| Enantiomer (all-D version) | Retention of activity by the enantiomer. researchgate.net | Suggests the peptide interacts with a non-chiral target like a cell membrane. researchgate.netnih.gov |

Challenges, Innovations, and Future Perspectives in Fmoc D Met Oh Research

Addressing Stereochemical Integrity and Racemization in D-Amino Acid Peptide Synthesis

A paramount challenge in the synthesis of peptides containing D-amino acids is the maintenance of stereochemical integrity. peptide.comthieme-connect.de The activation of the carboxylic acid of an Nα-urethane protected amino acid, such as Fmoc-D-Met-OH, can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization under basic conditions. chempep.commdpi.com This can result in the undesired incorporation of the L-enantiomer, leading to a heterogeneous final peptide product with potentially altered biological activity and creating significant purification challenges. chempep.comnih.gov

The thioether side chain of methionine can be readily oxidized to the sulfoxide (B87167) during synthesis, particularly under acidic conditions used for cleavage. peptide.com While this is a reversible reaction, it adds complexity to the purification process. peptide.com To mitigate this, some strategies employ methionine sulfoxide directly in the synthesis, followed by reduction after purification. peptide.com

Several factors influence the rate of racemization, including the coupling reagents, the base used, temperature, and the specific amino acid sequence. mdpi.comresearchgate.net Studies have shown that histidine and cysteine are particularly prone to racemization. peptide.comnih.gov While methionine is generally considered less susceptible than some other amino acids, the risk is not negligible, especially during the coupling of this compound in complex sequences or under forcing conditions. The use of hindered amines like collidine instead of diisopropylethylamine (DIPEA) has been recommended to minimize racemization in sensitive couplings. chempep.com Furthermore, coupling reagents such as diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure are often preferred to suppress epimerization. nih.gov

Table 1: Factors Influencing Racemization in Peptide Synthesis

| Factor | Influence on Racemization | Mitigation Strategies |

| Coupling Reagent | Can promote oxazolone formation. nih.gov | Use of additives like HOBt, HOAt, or OxymaPure; choice of less activating reagents. peptide.comnih.gov |

| Base | Stronger, non-hindered bases increase racemization risk. chempep.com | Use of weaker or sterically hindered bases like collidine. chempep.com |

| Temperature | Higher temperatures can accelerate racemization. unifi.it | Perform couplings at lower temperatures when possible. researchgate.net |

| Amino Acid Structure | Certain side chains (e.g., His, Cys) are more prone to racemization. peptide.comnih.gov | Use of specific side-chain protecting groups. nih.gov |

| Pre-activation Time | Longer pre-activation times increase the risk of epimerization. | Minimize the time the amino acid is in its activated state before coupling. |

Overcoming Synthetic Difficulties: Enhancing Yields and Purity in Complex Sequences

The synthesis of complex peptides, particularly those with long sequences or containing hydrophobic residues, can be challenging, often leading to low yields and impure products. researchgate.netnih.gov The incorporation of this compound can contribute to these difficulties. Hydrophobic sequences are prone to aggregation on the solid support, which can hinder both the coupling and deprotection steps. peptide.comnih.gov This aggregation can lead to incomplete reactions and the formation of deletion sequences. peptide.com

Strategies to overcome these issues include:

Modifying Synthesis Conditions: Switching to solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation. peptide.com Microwave-assisted synthesis can also improve coupling efficiency and reduce reaction times, although care must be taken to control temperature to avoid increased racemization. researchgate.netnih.gov

Utilizing Aggregation-Disrupting Elements: The incorporation of pseudoprolines or depsipeptides can break up the secondary structures that lead to aggregation. peptide.com

Optimizing Reagents: The quality of the this compound building block is crucial. High purity starting materials with low levels of enantiomeric impurities and other contaminants lead to higher yields and easier purification of the final peptide. sigmaaldrich.com

A common side reaction involving methionine is the alkylation of its thioether side chain by carbocations generated during the cleavage of tert-butyl-based protecting groups. peptide.com This can be minimized by using scavengers like dithiothreitol (B142953) (DTT) in the cleavage cocktail. peptide.com

Advancements in Green Chemistry and Sustainable Practices in Fmoc-SPPS

Traditional solid-phase peptide synthesis (SPPS) is notorious for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org This has driven significant research into greener alternatives. For the synthesis involving this compound, the principles of green chemistry are being increasingly applied.

Key areas of advancement include:

Green Solvents: Researchers have explored the use of more environmentally benign solvents. 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (B1210297) have been successfully used in some SPPS protocols. acs.org Propylene carbonate has also been shown to be a viable green alternative to DMF for both coupling and deprotection steps. rsc.org More recently, dipropyleneglycol dimethylether (DMM) and mixtures like anisole/N-octyl-2-pyrrolidone (NOP) have been investigated as green solvent systems. kvinzo.comnih.gov

Solvent Reduction: Strategies to minimize solvent usage are being developed. This includes "in situ" Fmoc removal protocols where the deprotection step is carried out immediately after coupling without intermediate washing steps, significantly reducing solvent consumption. peptide.com

Greener Reagents: The development of more atom-economical and less hazardous coupling reagents is an ongoing area of research. acs.org

Table 2: Comparison of Green Solvents for SPPS

| Solvent | Green Classification | Application in SPPS | Advantages | Challenges |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative | Coupling, washing, and Fmoc removal. acs.org | Derived from renewable resources. | Higher cost compared to traditional solvents. acs.org |

| Ethyl Acetate | Recommended green solvent | Washing steps. acs.org | Low toxicity, biodegradable. | Lower polarity may limit solubility of some reagents. |

| Propylene Carbonate | Green polar aprotic solvent | Coupling and deprotection. rsc.org | Low toxicity, biodegradable. | May require optimization of reaction conditions. |

| Anisole/NOP | Green solvent mixture | Solubilization of Fmoc-amino acids, resin swelling. kvinzo.com | Good solubilizing properties for many building blocks. kvinzo.comtandfonline.com | Requires use as a mixture to achieve desired properties. kvinzo.com |

| Dipropyleneglycol dimethylether (DMM) | Green solvent | All steps of SPPS. nih.gov | Low toxicity, biodegradable. nih.gov | May require optimization for specific sequences. |

Emerging Methodologies and Novel Protecting Group Strategies for D-Amino Acid Derivatives

Flow Chemistry: Automated flow-based peptide synthesis offers real-time monitoring of reactions, such as Fmoc deprotection, which allows for the detection of aggregation as it occurs. acs.org This enables rapid optimization of synthesis conditions to improve yields and purity.

Novel Protecting Groups: While Fmoc is the standard, research into alternative Nα-protecting groups continues. The goal is to find groups that can be cleaved under even milder conditions to further reduce side reactions like racemization and aspartimide formation. nih.gov For instance, the p-nitrobenzyloxycarbonyl (pNZ) group can be removed under neutral conditions, offering an alternative for sensitive sequences. ub.edu For side-chain protection, novel groups are being designed to prevent specific side reactions. For example, the cyanosulfurylide (CSY) protecting group for aspartic acid can completely suppress aspartimide formation. iris-biotech.de

Minimal Protection Strategies: Some approaches advocate for using side-chain unprotected Fmoc-amino acids where possible to improve the atom economy and reduce the number of synthetic steps. scribd.com

Prospects for High-Throughput Screening and Accelerated D-Peptide Drug Discovery

The development of D-peptides as therapeutic agents is a rapidly growing field. rhhz.net Their resistance to proteolysis makes them attractive drug candidates. High-throughput screening (HTS) methods are essential for rapidly identifying lead compounds from large peptide libraries.

Mirror-Image Phage Display: This is a powerful technique for discovering D-peptide ligands. rhhz.net A synthetic D-protein target is used to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-form, which will bind to the natural L-protein target. rhhz.net

One-Bead-One-Compound (OBOC) Libraries: This method allows for the synthesis and screening of vast numbers of peptides on individual resin beads. nih.gov

Computational Approaches: In silico methods, such as molecular docking, are increasingly being used to screen virtual libraries of peptides against a target protein, accelerating the initial stages of drug discovery.

The combination of advanced synthetic methodologies for incorporating this compound and other D-amino acids with high-throughput screening technologies promises to significantly accelerate the discovery and development of the next generation of D-peptide-based drugs.

Q & A

Q. What are the critical considerations for synthesizing Fmoc-D-Met-OH with high enantiomeric purity?

this compound synthesis requires precise control of protecting groups and reaction conditions to avoid racemization. The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable under basic conditions but labile in acidic environments. To achieve ≥99.8% enantiomeric purity (as in related Fmoc-protected amino acids), use low-temperature coupling agents like HBTU/HOBt and monitor reaction pH to minimize side reactions . Characterization via HPLC and chiral column chromatography is essential to confirm stereochemical integrity .

Q. How should this compound be handled to prevent degradation during peptide synthesis?

- Storage : Store at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

- Solubility : Pre-dissolve in DMSO (100 mg/mL) with sonication to ensure homogeneity before adding to resin-bound peptides. Use inert atmospheres (N₂/Ar) to prevent oxidation of the methionine side chain .

Q. What analytical methods are recommended for verifying this compound purity and identity?

- HPLC : Use reverse-phase C18 columns with UV detection (260 nm for Fmoc absorption). Purity thresholds ≥99% are typical for peptide-grade reagents .

- Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₂₁NO₄S; theoretical MW 387.5) via ESI-MS or MALDI-TOF .

- Chiral Analysis : Employ chiral HPLC or polarimetry to validate D-configuration .

Advanced Research Questions

Q. How does the oxidation state of methionine in this compound impact peptide stability and function?

Methionine is prone to oxidation, forming methionine sulfoxide/sulfone derivatives, which can alter peptide conformation and activity. To mitigate:

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies often arise from solvent choice, temperature, and sonication protocols. For reproducibility:

- Standardize solvent systems (e.g., DMF:DMSO 1:1 for hydrophobic peptides) .

- Document sonication time/power (e.g., 30 min at 37°C) and centrifugation steps to remove particulates .

- Report solubility in molarity (mM) rather than % w/v to align with biochemical conventions .

Q. How can researchers optimize this compound incorporation into peptides with sterically demanding sequences?

- Coupling Conditions : Extend reaction times (2–4 hours) and use double coupling for hindered residues.

- Activation Reagents : Switch to PyBOP or Oxyma Pure for improved efficiency in difficult sequences .

- Side-Chain Protection : Ensure methionine’s thioether group is unprotected unless specific modifications are required .

Q. What are the implications of using this compound versus L-isomers in chiral peptide design?

D-amino acids enhance proteolytic stability and can induce unique secondary structures (e.g., β-sheets). For example:

- In Grb2-SH2 domain antagonists, D-Met improved binding affinity by 10-fold compared to L-Met in certain analogs .

- Validate chiral retention via circular dichroism (CD) spectroscopy and protease resistance assays .

Methodological Guidance for Data Interpretation

Q. How to address batch-to-batch variability in this compound during large-scale peptide synthesis?

- Quality Control : Require certificates of analysis (CoA) with lot-specific HPLC/MS data .

- In-House Validation : Perform pilot coupling reactions (e.g., Gly-D-Met dipeptide synthesis) to assess reactivity before scaling up .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound-derived peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.